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Compound of Interest

Compound Name: Riamilovir

Cat. No.: B1680616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical toxicity

data for the antiviral agent Riamilovir (also known as Triazavirin). The information presented is

intended to support research and drug development efforts by summarizing key safety findings

and outlining the methodologies typically employed in such preclinical evaluations. It is

important to note that while the general safety of Riamilovir is frequently cited, specific

quantitative data from a complete battery of preclinical toxicology studies are not extensively

available in the public domain.

Executive Summary
Riamilovir is a broad-spectrum antiviral drug that acts as a synthetic analogue of purine

nucleosides, inhibiting viral RNA synthesis.[1] Preclinical assessments suggest a favorable

safety profile, with studies indicating low acute toxicity and good tolerability in repeated-dose

studies. Furthermore, available data on reproductive and developmental toxicity in immature

rats did not reveal any adverse effects on fertility, growth, or organ morphology. However, a

comprehensive public data set including specific LD50 values, No Observed Adverse Effect

Levels (NOAELs) from chronic and subchronic studies, and a full safety pharmacology and

genotoxicity assessment is not readily available. This guide synthesizes the accessible

information and describes the standard experimental protocols relevant to the preclinical safety

evaluation of a compound like Riamilovir.
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General and Repeated-Dose Toxicity
Preclinical studies indicate that Riamilovir exhibits low acute toxicity. It has been classified as

a "practically non-toxic drug" based on the results of acute toxicity tests.[2] Chronic toxicity

studies have also suggested good tolerability.

Table 1: Summary of General and Repeated-Dose Toxicity Data for Riamilovir

Study Type Species
Route of
Administration

Key Findings
Quantitative
Data (e.g.,
LD50, NOAEL)

Acute Toxicity Mice Not Specified

Classified as a

practically non-

toxic drug.

Not explicitly

stated in

available

sources.

Chronic Toxicity Mice Oral

Well-tolerated

with daily

administration for

10 days at 200

mg/kg.

Not explicitly

stated in

available

sources.

Subchronic

Toxicity
Not Specified Not Specified

No data available

in the searched

sources.

Not Available

Experimental Protocols
Acute Oral Toxicity (Representative Protocol based on OECD 423):

Test System: Typically conducted in rats or mice.

Dose Levels: A single high dose (e.g., 2000 mg/kg) is administered to a small group of

animals.

Administration: The test substance is administered orally by gavage.
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Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes

in body weight for a period of 14 days.

Endpoints: The primary endpoint is the determination of the LD50 (Lethal Dose 50%), the

dose that is lethal to 50% of the test animals. Other endpoints include detailed observations

of behavior, and gross necropsy of all animals at the end of the study.

Repeated-Dose 90-Day Oral Toxicity Study in Rodents (Representative Protocol based on

OECD 408):

Test System: Commonly performed in rats.

Dose Levels: At least three dose levels (low, mid, and high) and a control group are used.

The high dose is selected to induce some evidence of toxicity but not mortality.

Administration: The drug is administered daily via the intended clinical route (e.g., oral

gavage) for 90 consecutive days.

In-life Monitoring: Includes daily clinical observations, weekly body weight and food

consumption measurements, and periodic hematology, clinical chemistry, and urinalysis.

Terminal Procedures: At the end of the study, all animals undergo a full necropsy, with organ

weights recorded. Histopathological examination of a comprehensive list of tissues is

performed.

Endpoints: The primary outcome is the identification of target organs of toxicity and the

determination of the No Observed Adverse Effect Level (NOAEL).
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Generic workflow for a 90-day repeated-dose oral toxicity study.

Safety Pharmacology
There is no publicly available information from a core battery of safety pharmacology studies

specifically for Riamilovir. Such studies are essential to assess the potential effects of a drug

candidate on vital physiological functions.

Experimental Protocols (Standard Core Battery)
Central Nervous System (CNS): A Functional Observational Battery (FOB) or Irwin test is

typically conducted in rats to evaluate effects on behavior, coordination, and sensory-motor

function.

Cardiovascular System: In vivo cardiovascular telemetry studies in conscious, unrestrained

animals (commonly dogs or non-human primates) are performed to assess effects on heart

rate, blood pressure, and electrocardiogram (ECG) parameters, including the QT interval. An

in vitro hERG assay is also crucial to evaluate the potential for QT prolongation.

Respiratory System: Respiratory function is assessed in conscious rats using whole-body

plethysmography to measure parameters such as respiratory rate and tidal volume.

Genotoxicity
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No specific results from a standard battery of genotoxicity tests for Riamilovir were found in

the public domain. These assays are critical for assessing the potential of a compound to

cause genetic mutations or chromosomal damage.

Experimental Protocols (Standard Battery)
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses various strains of

Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and

frameshift mutations) induced by the test substance, both with and without metabolic

activation.

In Vitro Micronucleus Assay: This assay, typically performed in mammalian cells (e.g.,

human peripheral blood lymphocytes or CHO cells), detects both clastogenic (chromosome-

breaking) and aneugenic (chromosome loss) effects by quantifying the formation of

micronuclei in the cytoplasm of interphase cells.

In Vivo Micronucleus Assay: This in vivo test in rodents assesses chromosomal damage in

hematopoietic cells by measuring the frequency of micronucleated erythrocytes in bone

marrow or peripheral blood.

Carcinogenicity
Information regarding the carcinogenic potential of Riamilovir from long-term studies in

animals is not available in the searched literature.

Experimental Protocol (Representative)
Test System: Long-term carcinogenicity studies are typically conducted in two rodent

species, often rats and mice. Alternatively, a 6-month study in a transgenic mouse model

(e.g., rasH2) may be used in place of a 2-year conventional mouse bioassay.

Duration: Studies in conventional rodents typically last for 24 months.

Endpoints: The primary endpoint is the incidence of tumors in treated groups compared to a

concurrent control group.

Reproductive and Developmental Toxicity
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Preclinical studies in immature white rats have indicated that Riamilovir does not exert toxic

effects on growth, fertility, behavior, hematological and biochemical parameters, or the

morphology of visceral organs.

Table 2: Summary of Reproductive and Developmental Toxicity Data for Riamilovir

Study Type Species Key Findings
Quantitative Data
(e.g., NOAEL)

Fertility and Early

Embryonic

Development

Immature White Rats
No toxic effects on

fertility.
Not Available

Embryo-Fetal

Development
Immature White Rats

No toxic effects on the

growth of animals.
Not Available

Prenatal and

Postnatal

Development

Immature White Rats

No toxic effects on

behavior,

hematological and

biochemical

parameters, or

morphology of visceral

organs.

Not Available

Experimental Protocols (Representative)
Fertility and Early Embryonic Development Study (ICH S5(R3)):

Test System: Typically conducted in rats.

Dosing: Males are dosed for a period prior to mating, and females are dosed before and

during early gestation.

Endpoints: Evaluation of mating performance, fertility, and early embryonic development

up to implantation.

Embryo-Fetal Development Study (ICH S5(R3)):

Test System: Conducted in two species, typically a rodent (rat) and a non-rodent (rabbit).
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Dosing: Pregnant females are dosed during the period of major organogenesis.

Endpoints: Examination of fetuses for external, visceral, and skeletal malformations and

variations.

Prenatal and Postnatal Development Study (ICH S5(R3)):

Test System: Usually performed in rats.

Dosing: Pregnant females are dosed from implantation through lactation.

Endpoints: Evaluation of maternal health, parturition, and the growth, development, and

reproductive performance of the first-generation offspring.

Mechanism of Action and Potential for Toxicity
Riamilovir's primary mechanism of action is the inhibition of viral RNA synthesis.[1] As a

guanosine nucleotide analog, it is thought to interfere with the viral RNA-dependent RNA

polymerase (RdRp), a key enzyme in the replication of many RNA viruses. This targeted

mechanism, specific to viral processes, may contribute to its observed low toxicity in preclinical

models.
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Proposed mechanism of action of Riamilovir in inhibiting viral RNA synthesis.
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Conclusion
The available preclinical data suggest that Riamilovir has a favorable safety profile,

characterized by low acute toxicity and good tolerability in short-term repeated-dose studies in

animals. Furthermore, initial reproductive and developmental toxicity studies in immature rats

did not indicate any adverse effects. However, a comprehensive assessment of the preclinical

toxicity of Riamilovir is limited by the lack of publicly available quantitative data from a full suite

of standardized toxicology studies, including subchronic and chronic toxicity, a complete safety

pharmacology core battery, and a thorough genotoxicity and carcinogenicity evaluation. For a

complete understanding of the preclinical safety profile of Riamilovir, access to the full

regulatory submission data would be necessary. This guide provides a framework for

understanding the types of studies conducted and the generally positive, albeit qualitative,

safety findings reported for this antiviral agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680616?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

